A-331440 dihydrochloride
CAS No.: 392338-13-5
Cat. No.: VC0001551
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 392338-13-5 |
---|---|
Molecular Formula | C22H27N3O |
Molecular Weight | 349.5 g/mol |
IUPAC Name | 4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile |
Standard InChI | InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1 |
Standard InChI Key | FXIPXWLVYIHFEP-OAQYLSRUSA-N |
Isomeric SMILES | CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
SMILES | CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Canonical SMILES | CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Appearance | Solid powder |
Chemical Identity and Physicochemical Properties
A-331440 dihydrochloride, systematically named 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, is a synthetic small molecule with a molecular weight of 422.4 g/mol . The compound’s structure features a biphenyl core linked to a pyrrolidine moiety via a propoxy chain, with two hydrochloride counterions enhancing solubility .
Structural and Molecular Characteristics
The molecular formula is C22H29Cl2N3O, reflecting the inclusion of two hydrochloride groups . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 422.4 g/mol | |
Purity | ≥98% (HPLC) | |
Solubility | ≥10 mg/mL in water | |
Storage Conditions | -20°C (desiccated) |
The compound’s stereochemistry, particularly the (R)-configuration at the pyrrolidine ring, is critical for H3 receptor binding . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of functional groups essential for receptor interaction .
Pharmacological Profile
Receptor Binding and Selectivity
A-331440 dihydrochloride exhibits nanomolar affinity for histamine H3 receptors across species, with minimal activity at other histamine subtypes (Table 1) . This selectivity reduces off-target effects, a common limitation of earlier H3 antagonists .
Table 1: Binding Affinities of A-331440 Dihydrochloride
Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (vs. H3) |
---|---|---|---|
H3 | Rat | 21.7 | 1 |
H3 | Human | 22.7 | 1 |
H1 | Human | 2940 | 129.5 |
H2 | Human | 14400 | 634.4 |
H4 | Human | >10000 | >440.5 |
Data sourced from radioligand displacement assays . The >100-fold selectivity for H3 over H1/H2 receptors underscores its therapeutic potential .
Mechanism of Action
As a competitive H3 antagonist, A-331440 dihydrochloride blocks presynaptic autoreceptors, increasing histamine release in the hypothalamus and cortex . This amplifies histamine’s anorexigenic effects, suppressing appetite and promoting lipolysis . Concurrently, H3 antagonism enhances dopamine, norepinephrine, and acetylcholine release, potentially improving cognitive function in neurodegenerative diseases .
Preclinical Efficacy in Obesity Models
Diet-Induced Obesity Studies
In a 28-day murine model, oral administration of A-331440 dihydrochloride (5–15 mg/kg twice daily) dose-dependently reduced body weight and fat mass in high-fat diet (HFD)-fed mice . At 15 mg/kg, the compound normalized insulin sensitivity and reduced adiposity to levels comparable to low-fat diet controls .
Table 2: Antiobesity Effects in HFD-Fed Mice
Dose (mg/kg) | Body Weight Change (%) | Fat Mass Reduction (%) | Insulin Sensitivity |
---|---|---|---|
0.5 | No significant effect | — | — |
5 | -8.2 | -22.4 | Partial improvement |
15 | -14.7 | -37.9 | Normalized |
Comparative analysis showed efficacy matching dexfenfluramine (10 mg/kg), a serotoninergic appetite suppressant withdrawn due to safety concerns .
Metabolic Modulation
A-331440 dihydrochloride enhances energy expenditure by upregulating uncoupling protein-1 (UCP-1) in brown adipose tissue, a mechanism distinct from appetite suppression . This dual action—reducing caloric intake and increasing metabolic rate—positions it as a novel antiobesity agent.
Neuroprotective and Cognitive Effects
Cerebral Ischemia Models
In rodent studies, H3 receptor antagonism by A-331440 dihydrochloride attenuated neuronal damage following middle cerebral artery occlusion. The compound enhanced autophagy, clearing damaged mitochondria and reducing oxidative stress. Infarct volume decreased by 38% compared to controls, suggesting potential in stroke therapy.
Cognitive Enhancement
By increasing cortical acetylcholine, A-331440 dihydrochloride improved spatial memory in Morris water maze tests . These effects, observed at doses as low as 1 mg/kg, highlight its utility in Alzheimer’s disease research .
Synthesis and Analytical Characterization
Synthetic Pathway
A-331440 dihydrochloride is synthesized via a four-step process:
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Coupling Reaction: 4-Cyanophenylboronic acid reacts with 4-bromophenol under Suzuki–Miyaura conditions to form the biphenyl core .
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Alkylation: The phenolic oxygen is alkylated with 1,3-dibromopropane .
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Amination: (R)-3-(dimethylamino)pyrrolidine is introduced via nucleophilic substitution .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .
Quality Control
High-performance liquid chromatography (HPLC) confirms ≥98% purity, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) validating structural integrity .
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